2-(6-Thioxo-1,6-dihydropyridin-3-yl)pyrrolidine-1-carbaldehyde is a compound characterized by its unique structural features, including a pyrrolidine ring and a 1,6-dihydropyridine moiety with a thioxo substituent. The molecular formula for this compound is , and it has a molecular weight of approximately 232.28 g/mol. The presence of sulfur in the thioxo group enhances its chemical reactivity, making it a subject of interest in various chemical and biological studies.
Research indicates that compounds similar to 2-(6-Thioxo-1,6-dihydropyridin-3-yl)pyrrolidine-1-carbaldehyde exhibit various biological activities. These may include:
The synthesis of 2-(6-Thioxo-1,6-dihydropyridin-3-yl)pyrrolidine-1-carbaldehyde can be achieved through various methods:
The unique structure of 2-(6-Thioxo-1,6-dihydropyridin-3-yl)pyrrolidine-1-carbaldehyde lends itself to various applications:
Studies involving interaction with biological targets are crucial for understanding the pharmacological potential of 2-(6-Thioxo-1,6-dihydropyridin-3-yl)pyrrolidine-1-carbaldehyde:
Several compounds share structural similarities with 2-(6-Thioxo-1,6-dihydropyridin-3-yl)pyrrolidine-1-carbaldehyde. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
1-Methyl-2-oxo-1,2-dihydropyridine-4-carbaldehyde | 94170-15-7 | 0.83 |
6-Oxo-1,6-dihydropyridine-3-carboxylic acid | 5006-66-6 | 0.80 |
1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxamide | 701-44-0 | 0.84 |
2-Oxo-1,2-dihydropyridine-3-carbaldehyde | 36404-89-4 | 0.73 |
What sets 2-(6-Thioxo-1,6-dihydropyridin-3-yl)pyrrolidine-1-carbaldehyde apart from these similar compounds is primarily its thioxo group and the combination of the pyrrolidine and dihydropyridine structures, which may confer distinct reactivity patterns and biological activities not observed in other analogs. This uniqueness may lead to novel applications in medicinal chemistry and material science.